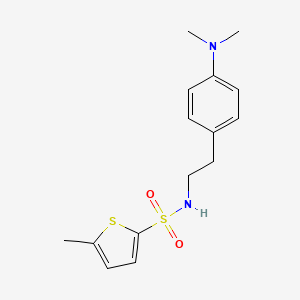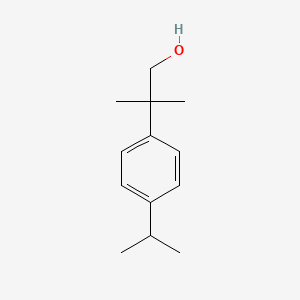
N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which in this case is a 4-(dimethylamino)phenethyl group . The other group is a 5-methylthiophene, a five-membered aromatic ring with one sulfur atom and one methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a sulfonyl functional group attached to a 4-(dimethylamino)phenethyl group and a 5-methylthiophene group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the sulfonyl group and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Drug-Protein Interaction Studies
The interaction of drugs with proteins, particularly human serum albumin (HSA), is crucial for understanding drug distribution, efficacy, and metabolism. Studies have utilized fluorescent probes similar in structure to N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide to investigate specific drug binding sites on HSA. Such probes have helped elucidate the structural requirements for binding and the conformational changes in albumin induced by drug binding (Sudlow, Birkett, & Wade, 1976). These findings are vital for drug design and development processes.
Development of Fluorescent Molecular Probes
Fluorescent molecular probes are essential tools in biological and medical research for visualizing and tracking biological processes. Compounds with a dimethylamino group and a sulfonyl group, akin to N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide, have been synthesized to serve as solvatochromic dyes. These probes exhibit solvent-dependent fluorescence, which is beneficial for studying various biological events and processes due to their high sensitivity and specificity (Diwu et al., 1997).
Analytical and Chromatographic Applications
Sulfonamide derivatives, including structures related to N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide, have been employed as analytical tools. For example, their use in gas-liquid chromatography for the detection of primary sulfonamides through the formation of N-dimethylaminomethylene derivatives has been documented. This method showcases the compounds' excellent chromatographic properties and their utility in sensitive and rapid detection applications (Vandenheuvel & Gruber, 1975).
Medicinal Chemistry and Drug Design
Sulfonamide derivatives, by virtue of their structural diversity and functional versatility, have found extensive application in the design of therapeutic agents. Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, for instance, has explored their potential as inhibitors for enzymes relevant to diseases like Alzheimer's. Such studies demonstrate the capability of sulfonamide derivatives to serve as lead compounds in the development of new drugs (Abbasi et al., 2018).
Environmental and Catalytic Studies
Sulfonamide compounds are also significant in environmental science, particularly in studies related to oxidative desulfurization. The reactivity of various sulfur-containing compounds under oxidative conditions can be studied using sulfonamide derivatives as models. These studies are crucial for developing efficient methods to remove sulfur from fuels, thus reducing pollution (Caero et al., 2005).
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-12-4-9-15(20-12)21(18,19)16-11-10-13-5-7-14(8-6-13)17(2)3/h4-9,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADOQRXQUANLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)
![5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2595294.png)
![3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2595297.png)
![2-[(2-Methylcyclohexyl)-(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2595298.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595301.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2595302.png)
![N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2595306.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2595307.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2595309.png)

![1-Phenyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2595312.png)
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595313.png)
